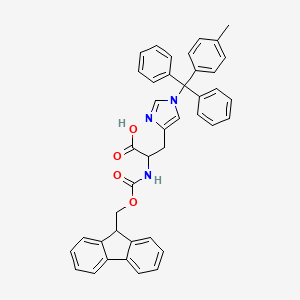
Fmoc-His(tau-Mtt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-His(tau-Mtt)-OH is a useful research compound. Its molecular formula is C41H35N3O4 and its molecular weight is 633.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-His(tau-Mtt)-OH is primarily employed in SPPS, a method that allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Fmoc group enables selective deprotection, facilitating the coupling of subsequent amino acids while the Mtt group protects the imidazole nitrogen of histidine, preventing unwanted reactions during synthesis.
Advantages of Using this compound
- High Fidelity : Studies indicate that this compound couples effectively with various amino acids while maintaining low racemization rates, crucial for synthesizing peptides with precise stereochemistry.
- Enhanced Stability : The Mtt protecting group provides additional stability under standard synthesis conditions, making it suitable for complex peptide sequences.
Therapeutic Applications
Biological Activity Enhancement
Incorporating this compound into peptides can significantly enhance their biological activity and stability. Histidine's imidazole side chain is known for its roles in enzyme catalysis and metal ion coordination, making histidine derivatives like this compound valuable in therapeutic contexts.
Case Studies
- Tau Protein Aggregation Inhibition : Recent studies have shown that peptides synthesized with this compound can inhibit tau protein aggregation, a hallmark of Alzheimer's disease. These peptides demonstrated significant efficacy in blocking the formation of toxic tau aggregates in vitro .
- Amyloid-Beta Interaction : Research indicates that derivatives of this compound can interact with amyloid-beta peptides, potentially preventing their aggregation and mitigating neurotoxicity associated with Alzheimer's disease .
Structural Biology and Biochemistry
Protein Engineering
this compound is instrumental in designing peptidomimetics that mimic natural proteins or peptides. Its unique properties allow researchers to create stable structures that can be used to study protein interactions and functions.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCIIYDYLYWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













